molecular formula C8H6BrFO2 B1443001 4-Bromo-2-fluoro-6-methoxybenzaldehyde CAS No. 856767-09-4

4-Bromo-2-fluoro-6-methoxybenzaldehyde

Cat. No. B1443001
Key on ui cas rn: 856767-09-4
M. Wt: 233.03 g/mol
InChI Key: RJWZBFAJSYHLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108936B2

Procedure details

To a solution of 4-bromo-2-fluoro-6-methoxy-benzaldehyde (3.4 g, 14.6 mmol) in tert-butanol (70 ml) and water (35 ml), sodium chlorite (2.64 g, 29.2 mmol), monosodium phosphate dihydrate (11.4 g, 72.9 mmol) and 2-methyl-2-butene (12.4 ml, 116.7 mmol) are added successively at room temperature and the mixture is stirred for 2 h. After completion of the reaction (monitored by TLC), the mixture is concentrated under reduced pressure and the residue is diluted with ice water (50 ml) and acidified to pH 5 by adding 2N hydrochloric acid. The mixture is extracted with methyl tert-butyl ether (2×100 ml). The methyl tert-butyl ether layer is extracted again with 10% aqueous sodium hydroxide (100 ml). The aqueous layer is acidified to pH 2 with 5N hydrochloric acid and extracted with dichloromethane (2×50 ml). The organic layer is washed with brine (50 ml), dried over sodium sulfate and evaporated to dryness to obtain 4-bromo-2-fluoro-6-methoxy-benzoic acid (2.5 g, 10.0 mmol, 68%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
monosodium phosphate dihydrate
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:5]([CH:6]=[O:7])=[C:4]([F:12])[CH:3]=1.Cl([O-])=[O:14].[Na+].O.O.P(O)(O)([O-])=O.[Na+].CC(=CC)C>C(O)(C)(C)C.O>[Br:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:5]([C:6]([OH:14])=[O:7])=[C:4]([F:12])[CH:3]=1 |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C(=C1)OC)F
Name
Quantity
2.64 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
monosodium phosphate dihydrate
Quantity
11.4 g
Type
reactant
Smiles
O.O.P(=O)([O-])(O)O.[Na+]
Name
Quantity
12.4 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction (monitored by TLC)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is diluted with ice water (50 ml)
ADDITION
Type
ADDITION
Details
by adding 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with methyl tert-butyl ether (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The methyl tert-butyl ether layer is extracted again with 10% aqueous sodium hydroxide (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×50 ml)
WASH
Type
WASH
Details
The organic layer is washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C(=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10 mmol
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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